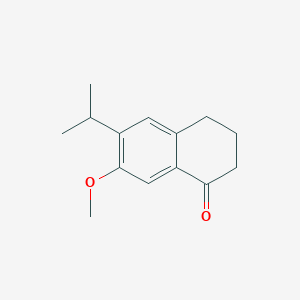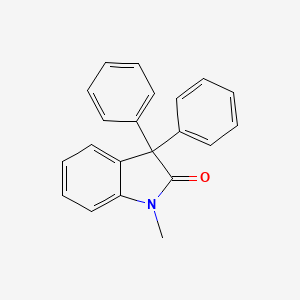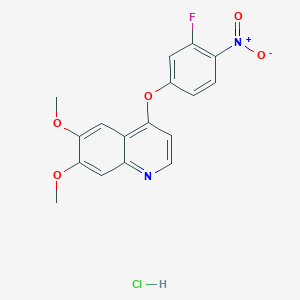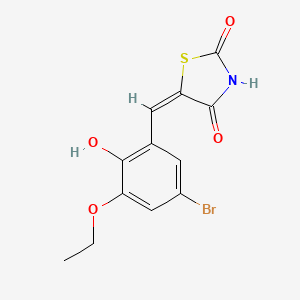
(E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)thiazolidine-2,4-dione
説明
(E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)thiazolidine-2,4-dione is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a thiazolidinedione derivative that has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
科学的研究の応用
Cytotoxic Activity : Some derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for cytotoxic activity against the MCF-7 cell line (a breast cancer cell line). However, these diester compounds did not exhibit significant activity in this context (Tran et al., 2018).
Antibacterial Activity : A study synthesized new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which showed general antibacterial activity against Gram-positive bacterial strains. This suggests the potential of these compounds in developing new antibacterial agents (Trotsko et al., 2018).
Antidiabetic Agents : Research on more than 100 5-substituted thiazolidine-2,4-diones has shown their potential as antidiabetic agents. Certain derivatives exhibited favorable properties in terms of activity and toxicity, suggesting their use in managing diabetes (Sohda et al., 1982).
Regioselectivity in Alkylation : The N-alkylation and O-alkylation of thiazolidine-2,4-dione derivatives have been studied, providing insights into the synthesis of bioactive multitargeting agents (Marc et al., 2021).
Antimicrobial Activity : Various derivatives have been synthesized and tested for antimicrobial activities against pathogenic strains of bacteria and fungi, showing potential in developing new antimicrobial agents (Stana et al., 2014).
Selective Cytotoxic and Genotoxic Activities : Certain thiazolidine-2,4-dione derivatives have shown selective cytotoxic and genotoxic activities against specific cancer cell lines, like NCI-H292 human lung carcinoma cells, suggesting their potential use in cancer therapy (Rodrigues et al., 2018).
Inhibition of DNA Topoisomerase I Activity : Thiazacridine derivatives, which combine a thiazolidine nucleus with an acridine ring, have been shown to inhibit DNA topoisomerase I activity and induce apoptosis in cancer cells, indicating their potential as anticancer agents (Barros et al., 2013).
特性
IUPAC Name |
(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4S/c1-2-18-8-5-7(13)3-6(10(8)15)4-9-11(16)14-12(17)19-9/h3-5,15H,2H2,1H3,(H,14,16,17)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQSLJJYFGNMIW-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



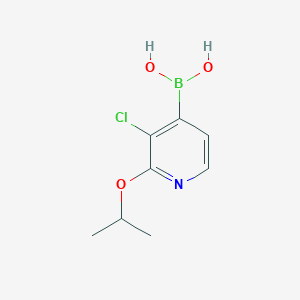
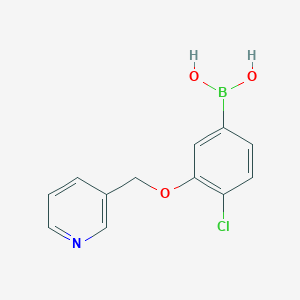


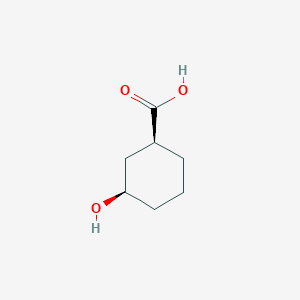

![1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine](/img/structure/B3060307.png)
![(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B3060308.png)

